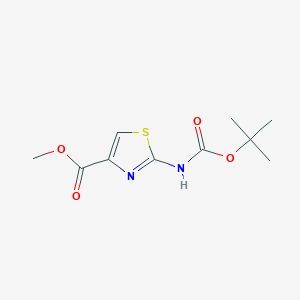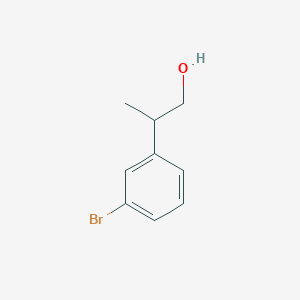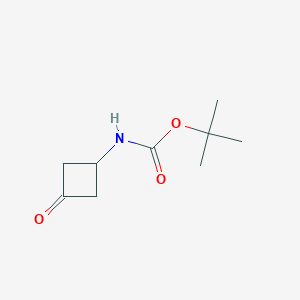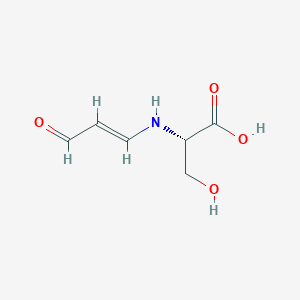
N-(2-Propenal)serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Propenal)serine, also known as PSNO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSNO is a derivative of serine, an essential amino acid that plays a crucial role in protein synthesis and various other biological processes.
作用機序
N-(2-Propenal)serine exerts its effects through the modification of proteins via S-nitrosylation. S-nitrosylation is a process by which a nitric oxide molecule is covalently attached to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. N-(2-Propenal)serine can act as a donor of nitric oxide, which can then be transferred to a protein to form an S-nitrosothiol. This modification can alter the function of the protein and lead to various physiological effects.
生化学的および生理学的効果
N-(2-Propenal)serine has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in energy metabolism and can enhance mitochondrial function. N-(2-Propenal)serine has also been found to regulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity. N-(2-Propenal)serine has also been found to regulate the activity of transcription factors, which can affect gene expression and cellular differentiation.
実験室実験の利点と制限
One of the main advantages of using N-(2-Propenal)serine in lab experiments is its high reactivity and specificity. N-(2-Propenal)serine can selectively modify proteins via S-nitrosylation, allowing for the precise manipulation of cellular processes. However, N-(2-Propenal)serine is highly unstable and can decompose rapidly, making it difficult to work with in large quantities. N-(2-Propenal)serine is also highly toxic and can cause severe irritation to the skin and mucous membranes.
将来の方向性
There are several future directions for research on N-(2-Propenal)serine. One area of interest is the role of N-(2-Propenal)serine in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-Propenal)serine has been shown to enhance mitochondrial function and regulate neuronal signaling, which may have implications for the treatment of these diseases. Another area of interest is the development of new methods for the synthesis and stabilization of N-(2-Propenal)serine, which may allow for its use in larger quantities and in vivo experiments. Finally, the development of new tools for the detection and quantification of S-nitrosylation may allow for a better understanding of the role of N-(2-Propenal)serine in cellular processes.
合成法
The synthesis of N-(2-Propenal)serine involves the reaction of serine with acrolein, a highly reactive and toxic aldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and under controlled conditions. The resulting product is a yellowish liquid that is highly unstable and reactive. N-(2-Propenal)serine is usually synthesized in small quantities due to its high reactivity and instability.
科学的研究の応用
N-(2-Propenal)serine has been found to have various applications in scientific research. It has been shown to have potent antioxidant properties and can scavenge free radicals, which are known to cause oxidative stress and damage to cells. N-(2-Propenal)serine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
119206-60-9 |
|---|---|
製品名 |
N-(2-Propenal)serine |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
InChIキー |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
正規SMILES |
C(C(C(=O)O)NC=CC=O)O |
同義語 |
N-(2-propenal)serine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
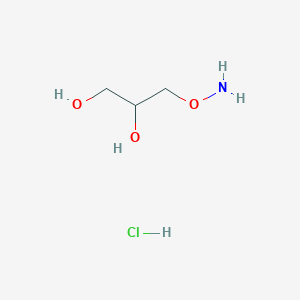
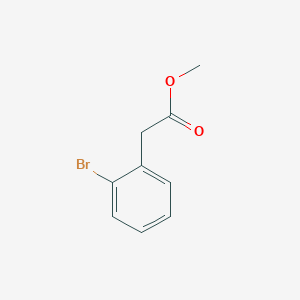
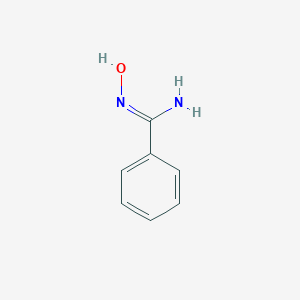
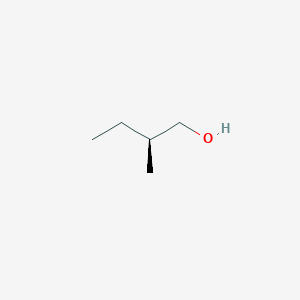
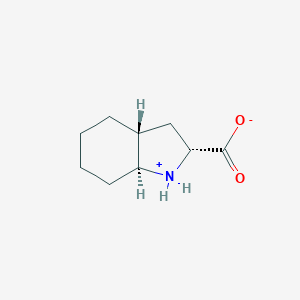
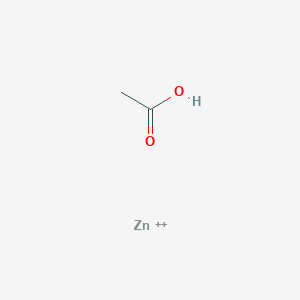
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
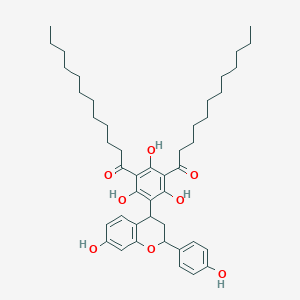
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
